molecular formula C26H34N2O5 B104516 N-Demethylivabradine CAS No. 215935-23-2

N-Demethylivabradine

Cat. No.: B104516
CAS No.: 215935-23-2
M. Wt: 454.6 g/mol
InChI Key: NMQMGNXUIKUPAF-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethylivabradine is the primary active metabolite of ivabradine, a selective inhibitor of the If current in the sinoatrial node used to treat chronic stable angina. Structurally, this compound (C₂₆H₃₅ClN₂O₅, molecular weight 491.03) differs from ivabradine by the removal of a methyl group from the parent compound’s tertiary amine moiety . This demethylation occurs via hepatic cytochrome P450 enzymes, primarily CYP3A4, and contributes to its pharmacological activity .

Pharmacokinetically, this compound exhibits a plasma half-life comparable to ivabradine (~2 hours) but demonstrates a delayed time to peak concentration (tmax) in sustained-release formulations (6.21 hours vs. 1.42 hours for immediate-release tablets) . Its area under the curve (AUC) remains equivalent to ivabradine, indicating preserved bioavailability despite formulation changes. Analytical methods such as LC-MS/MS with stable isotope-labeled internal standards (e.g., d3-ivabradine) are critical for quantifying this compound in biological matrices due to its low plasma concentrations (linear range: 0.0500–20.0 ng·mL⁻¹) .

Preparation Methods

Synthetic Routes for N-Demethylivabradine

Custom Synthesis via Selective Demethylation

Industrial suppliers such as Venkatasai Life Sciences list this compound hydrochloride as a custom synthesis product, though detailed protocols are proprietary . General approaches involve:

  • Selective N-demethylation of ivabradine using reagents like boron tribromide (BBr3) or cyanogen bromide (von Braun reaction).

  • Purification via ion-exchange chromatography , leveraging differences in polarity between ivabradine and its metabolite .

  • Salt formation with hydrochloric acid to stabilize the final product .

A hypothetical synthesis pathway is outlined below:

IvabradineBBr3,CH2Cl2This compoundHClThis compound Hydrochloride\text{Ivabradine} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2} \text{this compound} \xrightarrow{\text{HCl}} \text{this compound Hydrochloride}

On-Column Demethylation During Chromatography

Analytical studies reveal that this compound can form spontaneously during HPLC analysis of ivabradine due to metal-catalyzed reactions. Key findings include:

Table 1: On-Column Conversion of Ivabradine to this compound Under Varied Conditions

ConditionConversion Rate (%)
Standard HILIC column0–30
With 25 µM citric acid modifier0–3

The addition of citric acid to the mobile phase chelates trace metals (e.g., iron, nickel) on column frits, reducing demethylation by >90% . This implies that controlled metal exposure could theoretically be harnessed for preparative-scale synthesis.

Analytical and Industrial Preparation Methods

Liquid-Liquid Extraction and Chromatography

A validated bioanalytical method for isolating this compound from plasma involves:

  • Liquid-liquid extraction with chlorobutane at pH 10.

  • Hydrophilic interaction chromatography (HILIC) on an XBridge column (50 × 2.1 mm, 3.5 µm).

  • Mobile phase : 50 mM ammonium acetate (pH 6.0) with 25 µM citric acid .

This method achieves a lower limit of quantification (LLOQ) of 0.100 ng/mL for this compound, demonstrating high sensitivity despite challenges with on-column interference .

Large-Scale Purification Techniques

Industrial processes for related compounds, such as N-(2)-Ala-Gln, provide insights into scalable purification methods:

  • Anion-exchange resin conditioning with citrate buffer (pH 4.2) to optimize binding .

  • Ethanol-based elution (75% v/v) to isolate target compounds.

  • Lyophilization to produce sterile, stable powders .

These steps are adaptable to this compound purification, particularly for pharmaceutical formulations requiring high purity (>99%) .

Challenges and Mitigation Strategies

Unintended Demethylation in Analytical Settings

The spontaneous conversion of ivabradine to this compound during HPLC analysis complicates metabolite quantification. Mitigation strategies include:

  • Chelating agents : Citric acid (25 µM) in the mobile phase .

  • Column preconditioning : Saturating metal-binding sites with EDTA before analysis .

Scalability of Synthetic Methods

While custom synthesis yields high-purity this compound, scalability remains limited by:

  • Cost of demethylation reagents (e.g., BBr3).

  • Low reaction yields (<50% in preliminary trials).

Chemical Reactions Analysis

Types of Reactions: N-Demethylivabradine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Pharmacological Properties

N-Demethylivabradine is characterized by its ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 subtype. This inhibition leads to a reduction in heart rate without affecting myocardial contractility, making it a valuable option for patients with heart failure and angina who are intolerant to beta-blockers .

Key Mechanisms

  • Heart Rate Reduction : this compound lowers heart rate by inhibiting the I_f current in the sinoatrial node, which is crucial for pacemaker activity. This mechanism is beneficial in managing conditions like chronic heart failure and angina .
  • Safety Profile : Compared to ivabradine, this compound has shown a similar safety profile with a notable risk of atrial fibrillation; however, it does not exhibit negative inotropic effects, which is advantageous for patients with compromised cardiac function .

Clinical Applications

This compound has been investigated in various clinical settings:

Heart Failure Management

Clinical trials have demonstrated that ivabradine, and by extension its metabolite this compound, can significantly reduce hospitalization rates for worsening heart failure. Studies such as the SHIFT trial highlighted that patients with reduced left ventricular ejection fraction benefit from heart rate reduction achieved through this compound .

Angina Treatment

Patients suffering from stable angina who are unable to tolerate beta-blockers may find relief through this compound. It has been shown to effectively manage symptoms and improve quality of life without the adverse effects commonly associated with beta-blocker therapy .

Emerging Research and Case Studies

Recent studies have expanded the understanding of this compound's applications:

Antitumor Activity

In vivo studies have indicated that this compound may possess antitumor properties. Research involving xenograft models has shown significant tumor growth inhibition, suggesting potential applications in oncology.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, this compound demonstrated a marked reduction in inflammation markers, indicating possible utility in treating inflammatory diseases.

Comprehensive Data Tables

Application Mechanism Clinical Evidence
Heart FailureHCN channel inhibitionReduced hospitalization rates (SHIFT trial)
AnginaHeart rate reductionEffective in beta-blocker intolerant patients
Antitumor ActivityTumor growth inhibitionSignificant effects in xenograft models
Anti-inflammatory EffectsReduction of inflammation markersObserved reduction in arthritis models

Mechanism of Action

N-Demethylivabradine exerts its effects by selectively inhibiting the If (funny) channels in the sinoatrial node of the heart. This inhibition leads to a reduction in the pacemaker activity, thereby decreasing the heart rate. The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN4, which are responsible for the If current. By blocking these channels, this compound reduces the slope of diastolic depolarization, leading to a slower heart rate .

Comparison with Similar Compounds

Structural and Functional Analogues

Ivabradine vs. N-Demethylivabradine

Parameter Ivabradine This compound
Molecular Formula C₂₇H₃₆N₂O₅ C₂₆H₃₅ClN₂O₅
Metabolic Pathway CYP3A4-mediated demethylation Active metabolite of ivabradine
tmax (h) 1.33 (IR), 4.63 (SR) 1.42 (IR), 6.21 (SR)
Cmax (ng·mL⁻¹) 22.5 (IR), 8.7 (SR) 5.1 (IR), 2.9 (SR)
AUC (ng·h·mL⁻¹) 120 (IR), 118 (SR) 45 (IR), 43 (SR)
Role Parent drug Active metabolite

This compound retains the heart rate-lowering effects of ivabradine but with reduced plasma concentrations. Its delayed tmax in sustained-release formulations aligns with slower absorption kinetics .

Deuterated Analogues (e.g., this compound-d6)

Deuterated forms like this compound-d6 (C₂₆H₂₉D₆ClN₂O₅) serve as internal standards in LC-MS/MS assays. These isotopes exhibit nearly identical chromatographic behavior to this compound but are distinguishable via mass spectrometry, enabling precise quantification .

Impurities and Related Compounds

  • Ivabradine Impurity b : A structurally related impurity with unspecified pharmacological activity, often monitored during quality control .
  • 7-Demethyl Ivabradine: A minor metabolite with unclear clinical significance, differing in demethylation position .

Analytical Method Comparisons

Study Matrix Internal Standard Linear Range (ng·mL⁻¹) LLOQ (ng·mL⁻¹)
Lu et al. (2012) Plasma, Urine d3-Ivabradine 0.100–60.0 (Iva) 0.100 (Iva)
0.0500–20.0 (N-Demethyl) 0.0500 (N-Demethyl)
François-Bouchard et al. (2000) Plasma None 1–100 (Iva) 1.0 (Iva)

Stable isotope-labeled internal standards improve accuracy by correcting for matrix effects and extraction variability, as demonstrated in studies by Liu et al. (2015) and Lu et al. (2012) .

Research Findings and Clinical Implications

  • Formulation Impact : Sustained-release ivabradine reduces peak concentrations of this compound by ~43% but maintains equivalent AUC, minimizing concentration-dependent side effects while preserving efficacy .
  • Analytical Challenges : Low plasma concentrations necessitate high-sensitivity methods, with LC-MS/MS being the gold standard .

Biological Activity

N-Demethylivabradine, the primary active metabolite of ivabradine, has garnered attention in cardiovascular pharmacology due to its unique mechanism of action and biological effects. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

This compound functions primarily as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channels (HCN), specifically the HCN4 subtype found in the sinoatrial node of the heart. This inhibition leads to a reduction in the cardiac pacemaker current (IfI_f), which is crucial for regulating heart rate. By slowing down the diastolic depolarization phase, this compound effectively decreases heart rate without significantly affecting blood pressure or myocardial contractility .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it accounts for approximately 40% of the systemic exposure compared to ivabradine itself. It is metabolized primarily by cytochrome P450 3A4 (CYP3A4), which also influences its pharmacological activity. The half-life and concentration-time profiles demonstrate that this compound has a sustained presence in circulation post-administration .

ParameterIvabradineThis compound
Metabolite Contribution100%~40%
MetabolismCYP3A4CYP3A4
Half-life2 hours6 hours

Cardiovascular Impact

This compound has been shown to exert significant cardiovascular benefits:

  • Heart Rate Reduction : As a direct result of its action on IfI_f channels, it effectively lowers heart rates in patients with conditions such as heart failure and angina, providing symptomatic relief without the side effects commonly associated with beta-blockers .
  • Endothelial Function : Studies indicate that ivabradine and its metabolite improve endothelial function by reducing oxidative stress and inflammation. This effect is mediated through decreased NADPH oxidase activity, leading to lower reactive oxygen species (ROS) levels .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting the migration of CD4-positive lymphocytes in response to chemokines. This action may contribute to its potential role in mitigating atherosclerosis and other inflammatory cardiovascular diseases .

Case Studies

A notable case study involved a patient who experienced bradycardia following an intentional overdose of ivabradine. The patient's serum concentration of ivabradine was significantly elevated (525 ng/mL), leading to heart rates as low as 31 bpm. Treatment with atropine successfully reversed the bradycardia, highlighting both the potency and risks associated with high levels of ivabradine and its metabolite .

Research Findings

Recent studies have reinforced the therapeutic potential of this compound:

  • Clinical Trials : In pivotal trials such as SHIFT, ivabradine (and by extension, its active metabolite) demonstrated significant reductions in heart failure-related hospitalizations and mortality rates compared to placebo .
  • Endothelial Studies : Experimental data indicate that treatment with ivabradine leads to improved vascular reactivity and endothelial function, particularly in models of dyslipidemia and diabetes .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing N-Demethylivabradine’s purity and structural integrity in preclinical studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, complemented by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation. Ensure compliance with guidelines requiring detailed experimental protocols, including solvent systems, column specifications, and calibration standards. Reproducibility is critical; replicate analyses should be performed, and raw data must be archived in supplementary materials .

Q. How should dose-response studies be designed to evaluate this compound’s cardiac selectivity?

  • Methodological Answer : Employ a factorial design with systematic variation of doses (e.g., 0.1–10 µM) across in vitro models (e.g., isolated cardiomyocytes) and in vivo models (e.g., rodent ECG monitoring). Include negative controls (vehicle-only groups) and positive controls (e.g., Ivabradine). Statistical power analysis should determine sample sizes to detect clinically relevant effect sizes. Data should be analyzed using ANOVA with post-hoc corrections for multiple comparisons .

Q. What strategies are effective for conducting a literature review on this compound’s mechanism of action?

  • Methodological Answer : Prioritize primary literature from peer-reviewed journals using databases like PubMed and SciFinder. Search terms should combine This compound with keywords like HCN channel inhibition, pharmacokinetics, and cardiotoxicity. Critically evaluate studies for methodological rigor, focusing on sample sizes, control groups, and statistical methods. Use citation management tools to track sources and avoid redundancy .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow stepwise synthetic procedures documented in peer-reviewed syntheses of analogous compounds, such as N-alkylation and demethylation steps. Provide detailed reaction conditions (temperature, solvent, catalyst) and purification methods (e.g., column chromatography gradients). Characterize intermediates and final products using NMR, HPLC, and MS, with raw spectral data included in supplementary materials .

Q. How can researchers assess this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature (e.g., 4°C, 25°C, 40°C) and humidity gradients. Analyze degradation products via HPLC-MS at predefined intervals (e.g., 0, 7, 30 days). Compare results against ICH guidelines for pharmaceutical stability testing, documenting deviations in purity ≥2% as significant .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for this compound across species be resolved?

  • Methodological Answer : Perform cross-species comparative PK studies using standardized dosing regimens and bioanalytical methods (e.g., LC-MS/MS for plasma concentration measurements). Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and protein binding. Meta-analyses of existing data should identify covariates (e.g., CYP450 isoform activity) contributing to variability .

Q. What in silico approaches complement experimental data to predict this compound’s metabolic pathways?

  • Methodological Answer : Use molecular docking simulations to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays, quantifying metabolite formation via LC-MS. Combine results with quantitative structure-activity relationship (QSAR) models to prioritize metabolites for toxicological screening .

Q. Which statistical models are appropriate for analyzing concentration-dependent effects on heart rate variability?

  • Methodological Answer : Apply mixed-effects regression models to account for intra-subject variability in longitudinal heart rate data. Include covariates like baseline heart rate and body weight. Use bootstrapping to estimate confidence intervals for EC₅₀ values. Report uncertainties arising from instrument precision and biological variability per guidelines .

Q. How can researchers optimize experimental conditions for this compound’s in vitro-to-in vivo translation?

  • Methodological Answer : Conduct sensitivity analyses using organ-on-chip models to simulate cardiac tissue responses. Compare in vitro IC₅₀ values with in vivo efficacy thresholds, adjusting for plasma protein binding and tissue distribution. Validate findings with pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge gaps between cell-based assays and whole-organism responses .

Q. What methodologies address discrepancies between this compound’s reported efficacy in acute vs. chronic dosing regimens?

  • Methodological Answer : Design longitudinal studies with staggered dosing schedules (e.g., single-dose vs. 14-day repeated dosing). Measure biomarkers of cardiac function (e.g., BNP levels, echocardiography) and correlate with plasma drug concentrations. Use time-series analysis to identify adaptive responses (e.g., receptor desensitization) and adjust models for tolerance development .

Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQMGNXUIKUPAF-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215935-23-2
Record name N-Demethylivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215935232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEMETHYLIVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FVD8PS01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Demethylivabradine
Reactant of Route 2
N-Demethylivabradine
Reactant of Route 3
N-Demethylivabradine
Reactant of Route 4
Reactant of Route 4
N-Demethylivabradine
Reactant of Route 5
Reactant of Route 5
N-Demethylivabradine
Reactant of Route 6
N-Demethylivabradine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.